Triacetylresveratrol

Description

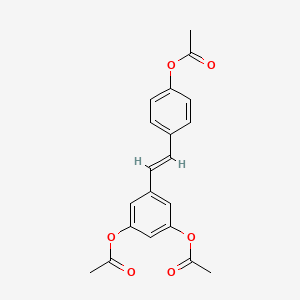

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAYUJSOJIMKIS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873903 | |

| Record name | 3,5,4'-Tri-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42206-94-0 | |

| Record name | 3,5,4'-Tri-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetylresveratrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triacetylresveratrol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylresveratrol (TAR), a synthetic acetylated analog of the well-studied phytoalexin resveratrol, has emerged as a compound of significant interest in oncology research. Its enhanced bioavailability and lipophilicity compared to its parent compound suggest a greater potential for therapeutic efficacy. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its modulation of key signaling pathways, induction of apoptosis, and impact on cell cycle progression. The information presented herein is intended to support further research and drug development efforts targeting novel cancer therapies.

Core Mechanisms of Action

This compound's anti-neoplastic activity is multifactorial, involving the modulation of several critical signaling cascades that govern cell survival, proliferation, and death.

Inhibition of STAT3 and NF-κB Signaling Pathways

A primary mechanism of TAR's action is the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In many cancers, including pancreatic cancer, these pathways are constitutively active and play a crucial role in promoting cell proliferation, survival, and inflammation-mediated carcinogenesis.[1][2]

This compound, similarly to resveratrol, has been shown to:

-

Inhibit Phosphorylation: TAR suppresses the phosphorylation of both STAT3 (at Tyr705) and NF-κB (at Ser536), which is a critical step for their activation.[1][2]

-

Suppress Nuclear Translocation: By inhibiting their activation, TAR prevents the translocation of STAT3 and NF-κB from the cytoplasm into the nucleus, where they would otherwise act as transcription factors for pro-survival genes.[1][2]

-

Interrupt Protein Interaction: TAR has been observed to disrupt the physical interaction between STAT3 and NF-κB proteins in pancreatic cancer cells, a novel finding that points to a synergistic inhibition of these interconnected pathways.[1][2]

This comprehensive blockade of STAT3 and NF-κB signaling is a cornerstone of TAR's anti-cancer effects.

Induction of Apoptosis

The inhibition of pro-survival pathways by TAR directly leads to the induction of programmed cell death, or apoptosis. This is achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] Specifically, treatment with TAR results in:

-

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein whose expression is partly driven by STAT3. TAR-mediated inhibition of STAT3 leads to a decrease in Mcl-1 levels.[1]

-

Upregulation of Bim and Puma: TAR treatment increases the expression of the pro-apoptotic proteins Bim and Puma, which are potent initiators of the intrinsic apoptotic cascade.[1][2]

This shift in the Bcl-2 protein balance commits the cancer cell to apoptosis. Studies show that TAR induces apoptosis in pancreatic cancer cells in a concentration- and time-dependent manner.[1][2]

Other Implicated Signaling Pathways

While the STAT3/NF-κB axis is a well-documented target, research suggests TAR's influence extends to other cancer-relevant pathways, often inferred from studies on resveratrol.

-

Wnt Signaling: At low concentrations (20µM), TAR has been shown to significantly inhibit Wnt signaling in RKO colon cancer cells, a pathway frequently dysregulated in colorectal cancers.[3]

-

Sirtuin (SIRT) Modulation: Resveratrol is a known activator of SIRT1, a histone deacetylase with complex, context-dependent roles in cancer.[4][5] One study suggests TAR is a potent agonist of SIRT2, which may be linked to a better prognosis in lung adenocarcinoma.[6] Sirtuins can influence cancer progression by deacetylating proteins involved in DNA repair, cell cycle, and apoptosis.[4][7]

-

Sonic Hedgehog (Shh) Pathway: An in silico study predicts that TAR interacts with the Gli-DNA zinc finger complex, a key downstream transcription factor in the Shh pathway, which is implicated in the progression of several cancers, including pancreatic and prostate cancer.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK) are central to regulating cell proliferation and differentiation and are often overactive in cancer.[9] While direct studies on TAR are limited, resveratrol is known to suppress MAPK signaling, suggesting a probable mechanism for TAR as well.[10][11]

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from in vitro studies.

Table 1: Effect of this compound (TAR) on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment Time | Concentration (µM) | % Cell Viability (Approx.) | Citation |

| PANC-1 | Pancreatic | 48 h | 100 | 90.7 | [1] |

| BxPC-3 | Pancreatic | 48 h | 50 | ~70 | [1] |

| BxPC-3 | Pancreatic | 48 h | 100 | 56.9 | [1] |

| RKO | Colon | Not Specified | 20 | Inhibited (degree not specified) | [3] |

| RKO | Colon | Not Specified | 40 | Inhibited (degree not specified) | [3] |

Note: In comparative studies, resveratrol generally showed stronger inhibition of cell viability at the same concentrations and time points than TAR in pancreatic cancer cell lines. However, TAR's superior bioavailability may offset this in an in vivo context.[1]

Table 2: Modulation of Key Signaling and Apoptotic Proteins by this compound (TAR)

| Cell Line | Protein | Effect of TAR Treatment | Citation |

| PANC-1, BxPC-3 | p-STAT3 (Tyr705) | Decreased | [1] |

| PANC-1, BxPC-3 | p-NF-κB (Ser536) | Decreased | [1] |

| PANC-1, BxPC-3 | Mcl-1 | Downregulated | [1] |

| PANC-1, BxPC-3 | Bim | Upregulated | [1] |

| PANC-1, BxPC-3 | Puma | Upregulated | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTS) Assay

-

Objective: To quantify the effect of TAR on the proliferation and viability of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., PANC-1, BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are exposed to a range of concentrations of TAR (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Final Incubation: Plates are incubated for 1-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert MTS into a soluble formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the percentage of cells undergoing apoptosis after TAR treatment.

-

Methodology:

-

Cell Treatment: Cells are cultured in larger plates (e.g., 6-well plates) and treated with the desired concentrations of TAR or vehicle for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The mixture is incubated for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]

-

Western Blotting

-

Objective: To detect and quantify the expression levels of specific proteins and their phosphorylation status.

-

Methodology:

-

Protein Extraction: Following treatment with TAR, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are extracted separately.[1]

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Mcl-1, anti-β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software.

-

Conclusion

This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism of action. Its ability to concurrently inhibit the constitutively active STAT3 and NF-κB signaling pathways is a key feature, leading to the suppression of pro-survival gene expression and the induction of apoptosis via modulation of the Bcl-2 protein family. Evidence also points to its potential influence on other critical oncogenic pathways, including Wnt, Shh, and MAPK signaling.

While some in vitro studies show its potency to be slightly less than resveratrol at equivalent concentrations, TAR's acetylated structure confers superior bioavailability, a critical advantage for potential in vivo applications.[1] The collective data strongly support this compound as a promising agent for cancer prevention and treatment, warranting further investigation through preclinical and clinical studies to fully establish its therapeutic utility.

References

- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boffinaccess.com [boffinaccess.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol Inhibits Nasopharyngeal Carcinoma (NPC) by Targeting the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Triacetylresveratrol: A Prodrug Approach to Enhance Resveratrol's Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its broad-spectrum therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical translation has been severely hampered by poor pharmacokinetic properties, namely low aqueous solubility, chemical instability, and rapid first-pass metabolism, which result in very low bioavailability.[1][2][3] To overcome these limitations, the development of prodrugs has emerged as a key strategy. This technical guide focuses on 3,5,4'-tri-O-acetylresveratrol (triacetylresveratrol, TRES), a synthetic prodrug of resveratrol designed to improve its delivery and efficacy.[4][5] This document details the synthesis, conversion, physicochemical properties, and pharmacokinetic profile of TRES, comparing it with its parent compound. Furthermore, it provides an overview of the key signaling pathways modulated by resveratrol following its release from TRES and outlines detailed experimental protocols for its study.

Introduction: The Resveratrol Conundrum

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin found in various plants, most notably in the skins of grapes, berries, and peanuts.[1][6] Its potential health benefits are vast, with preclinical studies demonstrating its ability to modulate pathways involved in carcinogenesis, inflammation, and aging.[7][8][9] Despite promising in vitro results, the therapeutic efficacy of resveratrol in vivo is limited by its poor oral bioavailability, which is estimated to be less than 1%.[2] This is primarily due to extensive and rapid metabolism in the intestines and liver, where it is converted into glucuronide and sulfate conjugates, and subsequently excreted.[1][10]

The prodrug approach aims to mask the hydroxyl groups responsible for this rapid metabolism, thereby protecting the molecule during absorption. This compound (TRES), in which the three hydroxyl groups of resveratrol are acetylated, is a prodrug designed for this purpose.[5] The acetyl groups increase the molecule's lipophilicity, potentially enhancing its absorption, and protect it from premature metabolism. Once absorbed and inside the cells, ubiquitous intracellular esterases are expected to hydrolyze the ester bonds, releasing the active resveratrol molecule.

Physicochemical Properties: Resveratrol vs. This compound

The acetylation of resveratrol's hydroxyl groups significantly alters its physicochemical properties, which is fundamental to its function as a prodrug. Increased lipophilicity and protection from pH- and light-induced degradation are key advantages.

| Property | Resveratrol (RES) | This compound (TRES) | Reference(s) |

| Chemical Formula | C₁₄H₁₂O₃ | C₂₀H₁₈O₆ | [11] |

| Molecular Weight | 228.24 g/mol | 354.35 g/mol | [11] |

| Appearance | Off-white to light yellow powder | White Crystalline Powder | [4] |

| Water Solubility | <0.05 mg/mL (Poor) | Insoluble (Implied) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO | Soluble in DMSO (≥13.85 mg/mL), warm 100% ethanol (8 mg/mL) | [4][12] |

| Stability | Unstable; sensitive to light, high pH, and temperature, which can cause isomerization from the active trans- form to the cis- form.[13][14] | More stable due to protection of hydroxyl groups. | [15] |

Synthesis and Intracellular Conversion

TRES is synthesized from resveratrol through a straightforward acetylation reaction. This process masks the phenolic hydroxyl groups, rendering the molecule more stable and lipophilic.

Prodrug Conversion Mechanism

Upon cellular uptake, the acetyl groups of TRES are cleaved by intracellular esterases, releasing active resveratrol and three molecules of acetic acid. This enzymatic conversion ensures that the parent drug is released at the site of action.

Caption: Intracellular conversion of this compound to active Resveratrol.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of TRES involves the acetylation of resveratrol.

Materials:

-

trans-Resveratrol

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve trans-resveratrol in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water or ice.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacokinetic Profile: A Comparative Analysis

The primary rationale for developing TRES is to improve the in vivo pharmacokinetic profile of resveratrol. Studies in animal models have demonstrated significant advantages of TRES over its parent compound.

Quantitative Data

A study comparing the pharmacokinetics of TRES and resveratrol (RES) after a single oral administration in rats showed that TRES administration leads to a prolonged half-life (t₁/₂) and an enhanced area under the curve (AUC) for the resulting resveratrol, indicating improved bioavailability.[5]

| Parameter | Resveratrol from TRES (155 mg/kg) | Direct Resveratrol (100 mg/kg) | Reference |

| Dose (equimolar) | 155 mg/kg TRES | 100 mg/kg RES | [5] |

| Cmax (ng/mL) | ~1800 | ~1250 | [5] |

| Tmax (h) | ~0.5 | ~0.25 | [5] |

| AUC₀₋t (ng·h/mL) | ~6000 | ~2500 | [5] |

| t₁/₂ (h) | ~4.5 | ~2.0 | [5] |

Note: Data are approximated from graphical representations in the cited literature and serve for comparative purposes.[5]

Experimental Workflow

The evaluation of a prodrug's pharmacokinetic properties follows a standardized workflow.

Caption: Experimental workflow for a comparative pharmacokinetic study.

Mechanism of Action & Cellular Signaling

TRES itself is biologically inert; its activity is derived from the in vivo release of resveratrol. Resveratrol is known to interact with a multitude of intracellular targets, modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The enhanced bioavailability provided by TRES allows for more sustained and effective modulation of these pathways.

Comparative studies have shown that TRES can suppress the proliferation of cancer cells and induce apoptosis, often with greater potency than resveratrol at equivalent concentrations.[16][17] This is attributed to its ability to deliver higher intracellular concentrations of the active compound.

Key Signaling Pathways Modulated by Resveratrol

Resveratrol released from TRES has been shown to impact several critical cancer-related signaling pathways.

Caption: Key signaling pathways modulated by Resveratrol released from TRES.

-

STAT3 and NF-κB Pathways: In pancreatic cancer cells, both TRES and RES were found to suppress the nuclear translocation of STAT3 and NF-κB, two key transcription factors that promote cancer cell survival and proliferation.[16] TRES also induces apoptosis in leukemia cells via the STAT3-Bcl-2/Bax-caspase-3 pathway.[18]

-

Sonic Hedgehog (Shh) Pathway: TRES has been shown to inhibit the Shh pathway in pancreatic cancer cells.[6] This inhibition leads to a decrease in epithelial-mesenchymal transition (EMT), cell migration, and invasion, partly through the upregulation of the miR-200 family.[6]

-

p53 Pathway: In prostate cancer models, TRES activated the p53 tumor suppressor pathway, leading to an increase in p21 levels and subsequent cell cycle arrest.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of TRES.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from methodologies described in the literature.[5]

Animals:

-

Male Sprague-Dawley rats (200-250 g). Animals should be fasted overnight before dosing, with free access to water.

Dosing and Sample Collection:

-

Prepare dosing solutions of TRES and resveratrol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer a single dose of TRES (e.g., 155 mg/kg) or an equimolar dose of resveratrol (e.g., 100 mg/kg) via oral gavage.

-

Collect blood samples (~200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Sample Analysis (LC-MS/MS):

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., phloretin) to one volume of plasma.[5]

-

Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

Quantify the concentration of resveratrol using a validated LC-MS/MS method.[19][20]

Data Analysis:

-

Plot the plasma concentration of resveratrol versus time.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t₁/₂.[21]

Protocol: In Vitro Cell Viability (MTS Assay)

This protocol is based on methods used to compare the anticancer effects of TRES and RES.[17]

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

TRES and RES dissolved in DMSO to create stock solutions.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

96-well plates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TRES and RES in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Include a vehicle control (medium with DMSO only).

-

Replace the medium in the wells with the medium containing the different concentrations of TRES or RES (e.g., 0, 10, 25, 50, 100 µM).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

At the end of each time point, add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound stands out as a promising prodrug of resveratrol, effectively addressing the critical issue of poor bioavailability that has long hindered the clinical development of its parent compound. By masking the metabolically vulnerable hydroxyl groups, TRES enhances stability and improves pharmacokinetic parameters, leading to higher and more sustained plasma concentrations of active resveratrol in vivo.[5][15] This improved delivery mechanism allows for more effective modulation of key cellular signaling pathways involved in cancer and other diseases.

The evidence strongly suggests that TRES is a superior vehicle for delivering resveratrol. Future research should focus on:

-

Human Clinical Trials: Translating the promising preclinical pharmacokinetic and efficacy data into human studies is the next logical step.

-

Exploring Other Analogs: While TRES is effective, other ester-based or ether-based prodrugs could offer further improvements in stability, solubility, or tissue-specific targeting.

-

Combination Therapies: Investigating the synergistic effects of TRES with standard chemotherapeutic agents could lead to more potent and less toxic cancer treatment regimens.

References

- 1. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triacetyl Resveratrol - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Triacetyl resveratrol upregulates miRNA‑200 and suppresses the Shh pathway in pancreatic cancer: A potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nrf2activators.com [nrf2activators.com]

- 9. researchgate.net [researchgate.net]

- 10. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zhqkyx.net [zhqkyx.net]

- 19. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic evaluation of two oral Resveratrol formulations in a randomized, open-label, crossover study in healthy fasting subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Purification of Triacetylresveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetylresveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, offers enhanced bioavailability, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound. It includes detailed experimental protocols, a comprehensive summary of quantitative data, and a visualization of a key signaling pathway influenced by this compound, intended to serve as a valuable resource for researchers in the field.

Introduction

Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-documented bioactive compound with a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by its low bioavailability due to rapid metabolism. Acetylation of the hydroxyl groups of resveratrol to form this compound (3,5,4'-tri-O-acetylresveratrol) is a common prodrug strategy to improve its pharmacokinetic profile. This modification protects the phenolic hydroxyl groups from rapid enzymatic degradation, leading to increased plasma concentrations and enhanced biological activity. This guide details the chemical synthesis and purification processes for obtaining high-purity this compound.

Chemical Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acetylation of resveratrol using an acetylating agent in the presence of a base.

General Reaction Scheme

The overall reaction involves the esterification of the three hydroxyl groups of resveratrol with acetyl groups.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

trans-Resveratrol

-

Acetic Anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Suspend resveratrol (e.g., 707 mg, 3.1 mmol) in dichloromethane (10 ml) in a round-bottom flask equipped with a magnetic stirrer.[1]

-

To this suspension, add acetic anhydride (e.g., 1.03 ml, 10.8 mmol) and triethylamine (e.g., 1.51 ml, 10.8 mmol) with continuous stirring.[1]

-

Allow the reaction to proceed at room temperature. The resveratrol will gradually dissolve.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion (approximately 4 hours).[1]

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (20 ml) and saturated NaHCO₃ solution (20 ml).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

Purification of this compound

The crude product obtained from the synthesis can be purified by several methods to achieve high purity.

Purification Protocol

Aqueous Work-up: As described in the synthesis protocol, washing the reaction mixture with dilute acid and base is an effective initial purification step to remove excess reagents.

Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and dichloromethane (e.g., 7:93 v/v).[1]

Recrystallization: Recrystallization is another effective method for purification. The crude this compound can be dissolved in a minimal amount of a suitable solvent like ethyl acetate, followed by the careful addition of a less polar solvent such as hexanes to induce crystallization.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio (Resveratrol:Acetic Anhydride:Triethylamine) | ~1 : 3.5 : 3.5 | [1] |

| Reaction Time | ~4 hours | [1] |

| Yield | 96% | [1] |

| Physicochemical Properties | ||

| Molecular Formula | C₂₀H₁₈O₆ | [2][3] |

| Molecular Weight | 354.35 g/mol | [2] |

| Appearance | White to tan powder | |

| Solubility (DMSO) | ≥18 mg/mL | [2] |

| Purity Analysis | ||

| Purity by HPLC | ≥98% | |

| Purity by ¹H NMR | >97% | [4] |

Biological Activity and Signaling Pathways

This compound exhibits superior bioavailability compared to resveratrol and has been shown to modulate several key signaling pathways involved in cell proliferation and apoptosis.[2][5] One of the notable activities is the inhibition of the STAT3 signaling pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

This compound has been shown to decrease the expression of STAT3-regulated proteins.[2] This is achieved by inhibiting the phosphorylation and nuclear translocation of STAT3, a key step in the activation of this pathway which is often dysregulated in cancer cells.[2][6]

Conclusion

The synthesis of this compound via acetylation of resveratrol is a high-yielding and straightforward process. Effective purification techniques, including aqueous work-up, column chromatography, and recrystallization, can yield a product with high purity suitable for research and preclinical studies. The enhanced bioavailability and potent biological activity, such as the inhibition of the STAT3 signaling pathway, underscore the potential of this compound as a promising therapeutic agent. This guide provides the essential technical information for researchers to synthesize, purify, and further investigate this valuable compound.

References

- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Use of 3,5,4′-Tri-O-acetylresveratrol as a Potential Prodrug for Resveratrol Protects Mice from γ-Irradiation-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triacetyl Resveratrol - LKT Labs [lktlabs.com]

- 6. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triacetylresveratrol-Mediated Activation of SIRT1 and SIRT2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetylresveratrol (TAR), a synthetic prodrug of resveratrol, has garnered significant attention in the scientific community due to its enhanced pharmacokinetic profile. Standard resveratrol exhibits low oral bioavailability owing to rapid and extensive first-pass metabolism[1][2]. By acetylating the hydroxyl groups of resveratrol, TAR achieves improved stability, leading to a prolonged half-life and increased area under the curve (AUC) upon administration[3]. This superior bioavailability makes it a more effective vehicle for delivering resveratrol to target tissues. Once absorbed, TAR is rapidly deacetylated by esterases in the body to release resveratrol, which then modulates various cellular pathways. This guide focuses on the core mechanisms by which resveratrol, delivered via TAR, activates two critical sirtuins: SIRT1 and SIRT2. We will explore the signaling cascades, present comparative quantitative data, detail relevant experimental protocols, and provide visual diagrams of the key pathways.

Pharmacokinetics: The Advantage of this compound

The primary rationale for using this compound is to overcome the pharmacokinetic limitations of resveratrol. As a prodrug, TAR is metabolized into resveratrol, thereby improving the latter's systemic exposure.

Data Presentation

The following table summarizes the comparative pharmacokinetic parameters of resveratrol and its derivatives, illustrating the enhanced properties of this compound.

Table 1: Comparative Pharmacokinetic Parameters in Rats

| Compound | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Resveratrol | Oral | 100 mg/kg | ~25 | ~0.25 | ~50 | ~1.0 | ~20% | [3][4] |

| This compound | Oral (equimolar) | 155 mg/kg | ~120 | ~0.5 | ~450 | ~2.5 | Not directly stated, but AUC is ~9x higher than resveratrol | [3] |

| Pterostilbene | Oral (equimolar) | 56 mg/kg | ~1000 | ~0.5 | ~2500 | ~1.7 | ~80% |[4][5] |

Note: Data are compiled and approximated from multiple studies for comparative purposes. Exact values may vary based on experimental conditions.

SIRT1 Activation Pathway

SIRT1 (Sirtuin 1) is a NAD⁺-dependent deacetylase that plays a crucial role in metabolism, stress resistance, and cellular aging. Resveratrol primarily activates SIRT1 through an indirect mechanism that increases the intracellular availability of its essential cofactor, NAD⁺.

Indirect Activation Cascade

The predominant and most widely accepted mechanism of SIRT1 activation by resveratrol is indirect. The process involves several key steps:

-

Phosphodiesterase (PDE) Inhibition : Resveratrol inhibits the activity of cyclic nucleotide phosphodiesterases (PDEs)[6].

-

cAMP Accumulation : PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP)[6].

-

AMPK Activation : The rise in cAMP activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor, via upstream kinases such as LKB1 or CaMKKβ[6][7].

-

Increased NAD⁺ Levels : Activated AMPK enhances the cellular NAD⁺/NADH ratio.

-

SIRT1 Activation : As a NAD⁺-dependent enzyme, the increased availability of NAD⁺ directly stimulates SIRT1's deacetylase activity[8].

The "Direct Activation" Controversy

Initial reports suggested that resveratrol could directly activate SIRT1 allosterically. However, subsequent studies revealed this to be an artifact of in vitro assays using synthetic peptide substrates with a covalently attached fluorophore[9][10][11]. Resveratrol's activating effect was shown to be dependent on this non-physiological modification and was not observed with native, unlabeled peptide substrates[11][12]. Furthermore, resveratrol's effect is highly substrate-specific, capable of stimulating the deacetylation of some proteins while inhibiting that of others[13][14].

Downstream Effects of SIRT1 Activation

Activated SIRT1 deacetylates numerous target proteins, thereby regulating critical cellular functions:

-

PGC-1α : Deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promotes mitochondrial biogenesis and function[7][15].

-

FOXO Proteins : Activation of Forkhead box (FOXO) transcription factors enhances resistance to oxidative stress[7][16].

-

p53 : Deacetylation of p53 inhibits apoptosis and promotes cell survival[8].

-

NF-κB : SIRT1 suppresses inflammation by deacetylating the p65 subunit of Nuclear Factor-kappa B (NF-κB)[17].

Mandatory Visualization

Caption: Indirect SIRT1 activation pathway by this compound via Resveratrol.

SIRT2 Activation Pathway

SIRT2 (Sirtuin 2) is another NAD⁺-dependent deacetylase found in both the cytoplasm and nucleus. While less studied in the context of resveratrol than SIRT1, evidence points to its role in mediating some of resveratrol's antioxidant effects.

Mechanism of Activation

Research indicates that resveratrol can directly activate SIRT2, leading to the deacetylation of specific substrates. Unlike the controversy surrounding SIRT1, this activation does not appear to be an assay artifact in all cases, though it is likely also substrate-dependent.

-

Prx1 Deacetylation : A key study demonstrated that resveratrol activates SIRT2 to deacetylate Peroxiredoxin 1 (Prx1) at lysine 27[18]. Prx1 is an important antioxidant enzyme.

-

Enhanced Antioxidant Activity : The deacetylation of Prx1 by SIRT2 significantly increases its enzymatic activity, leading to more efficient reduction of hydrogen peroxide (H₂O₂) and a decrease in cellular reactive oxygen species (ROS)[18].

Downstream Effects of SIRT2 Activation

SIRT2's functions are diverse and context-dependent. Its deacetylation targets include:

-

p300/CBP : Regulates the activity of the p300 histone acetyltransferase[19][20].

-

p65 (NF-κB) : Similar to SIRT1, SIRT2 can deacetylate p65 in the cytoplasm, thereby modulating the inflammatory response[21].

-

FOXO1 & PGC-1α : SIRT2 is involved in metabolic regulation through the deacetylation of FOXO1 and PGC-1α[19].

Mandatory Visualization

Caption: SIRT2-mediated antioxidant pathway activated by Resveratrol.

Summary of Sirtuin Activation

Table 2: this compound (via Resveratrol) Effects on SIRT1 and SIRT2

| Sirtuin | Primary Activation Mechanism | Key Substrates Deacetylated | Major Downstream Cellular Outcomes |

|---|---|---|---|

| SIRT1 | Indirect : Inhibition of PDE → ↑cAMP → ↑AMPK → ↑NAD⁺/NADH ratio | PGC-1α, FOXO proteins, p53, NF-κB (p65) | Increased mitochondrial biogenesis, enhanced stress resistance, anti-inflammatory effects, regulation of cell survival.[7][15] |

| SIRT2 | Direct (Substrate-dependent) | Peroxiredoxin 1 (Prx1), p300, NF-κB (p65), FOXO1 | Potent antioxidant effects (reduced H₂O₂), regulation of transcription and inflammation, metabolic control.[18][19][21] |

Key Experimental Protocols

Protocol 1: In Vitro SIRT1/SIRT2 Deacetylase Activity Assay (Fluorometric)

This protocol is based on the widely used "Fluor de Lys" type assays, which measure sirtuin activity via a fluorogenic substrate.

A. Materials and Reagents:

-

Recombinant human SIRT1 or SIRT2 enzyme.

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), 100 mM stock.

-

Substrate: Acetylated peptide with a covalently linked fluorophore (e.g., p53-AMC or Fluor de Lys-SIRT1 substrate).

-

Test Compound: this compound (or Resveratrol) dissolved in DMSO.

-

Developer Solution: Contains a protease (e.g., Trypsin) and a sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction and cleave the deacetylated substrate.

-

96-well black opaque microplates.

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).

B. Procedure:

-

Prepare reaction mixtures in the 96-well plate by adding Assay Buffer, SIRT1/SIRT2 enzyme, and the test compound (this compound/Resveratrol) at various concentrations. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the NAD⁺ cofactor and the fluorogenic peptide substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the Developer Solution. This solution also contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.

-

Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore release.

-

Measure the fluorescence intensity using a plate reader. The signal is directly proportional to the amount of deacetylated substrate, and thus to the sirtuin activity.

-

Calculate the percentage of activation relative to the vehicle control.

Protocol 2: In Vivo Pharmacokinetic Analysis in Rodents

This protocol outlines a standard procedure to determine the pharmacokinetic profile of this compound.

A. Materials and Reagents:

-

Sprague-Dawley or Wistar rats.

-

This compound formulation for oral gavage (e.g., suspension in 0.5% carboxymethylcellulose).

-

Intravenous formulation for bioavailability studies (e.g., dissolved in a solution with cyclodextrin)[22].

-

Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA).

-

Centrifuge, analytical balance, vortex mixer.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

B. Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single dose of this compound to a cohort of rats via oral gavage (e.g., 155 mg/kg)[3]. For absolute bioavailability, a separate cohort receives an intravenous dose.

-

Collect blood samples (~200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

For analysis, perform a protein precipitation step on plasma samples (e.g., with acetonitrile) to extract the analyte (resveratrol, as TAR is converted in vivo).

-

Inject the supernatant into the HPLC or LC-MS/MS system to quantify the concentration of resveratrol at each time point.

-

Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and calculate key parameters such as Cmax, Tmax, AUC, and t½.

Mandatory Visualization

Caption: High-level workflows for key in vitro and in vivo experiments.

Conclusion

This compound serves as a pharmacokinetically superior prodrug of resveratrol, enabling more effective systemic delivery and subsequent activation of key cellular regulators. Its primary mechanism of action is through the conversion to resveratrol, which indirectly activates SIRT1 by increasing NAD⁺ levels via the AMPK pathway. This leads to broad effects on metabolism and stress resistance. Additionally, resveratrol activates SIRT2, which contributes significantly to its antioxidant properties by enhancing the activity of Peroxiredoxin 1. Understanding these distinct but interconnected pathways is crucial for the rational design and development of novel therapeutics targeting the sirtuin system for age-related and metabolic diseases.

References

- 1. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate-specific activation of sirtuins by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol is not a direct activator of SIRT1 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resveratrol Exerts Antioxidant Effects by Activating SIRT2 To Deacetylate Prx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 20. The SIRT2 Deacetylase Regulates Autoacetylation of p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Prodrug: An In-depth Technical Guide on the Early Discovery and Development of Triacetylresveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol, has long intrigued the scientific community with its potential therapeutic benefits. However, its clinical translation has been hampered by poor bioavailability and rapid metabolism. This challenge paved the way for the development of resveratrol prodrugs, with triacetylresveratrol (3,5,4'-tri-O-acetylresveratrol) emerging as a promising candidate. This technical guide delves into the core aspects of the early discovery and development of this compound, providing a comprehensive overview of its synthesis, characterization, and initial biological evaluations.

Genesis of this compound: The First Synthesis and Characterization

The concept of this compound arose from the need to enhance the pharmacokinetic profile of its parent compound, resveratrol. By acetylating the three hydroxyl groups of resveratrol, researchers aimed to create a more lipophilic molecule that could exhibit improved absorption and metabolic stability.

Synthesis of 3,5,4'-Tri-O-acetylresveratrol

The initial synthesis of this compound is a straightforward acetylation reaction. A detailed protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials:

-

trans-Resveratrol

-

Acetic anhydride

-

Triethylamine (or Pyridine)

-

Dichloromethane (or another suitable solvent)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexane) for chromatography elution

-

-

Procedure:

-

Suspend trans-resveratrol in dichloromethane.

-

To this suspension, add acetic anhydride and triethylamine with stirring. The resveratrol will gradually dissolve.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours at room temperature.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate it under reduced pressure.

-

The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (or hexane) as the eluent.

-

The purified product is obtained as a white solid.

-

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound is confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol |

| Appearance | White to almost white powder to crystal |

| CAS Number | 42206-94-0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: [3][4][5]

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the acetyl protons as singlets around δ 2.3 ppm. The olefinic and aromatic protons appear in the region of δ 6.8-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbons of the acetyl groups around δ 169 ppm. The aromatic and olefinic carbons resonate in the range of δ 115-152 ppm.

Early Biological Evaluation: In Vitro Efficacy

Initial in vitro studies focused on comparing the biological activities of this compound with its parent compound, resveratrol, particularly in the context of cancer.

Anti-proliferative Activity in Cancer Cell Lines

Several studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time (h) |

| PANC-1 | Pancreatic Cancer | This compound | ~50 | 72 |

| Resveratrol | ~50 | 72 | ||

| BxPC-3 | Pancreatic Cancer | This compound | <50 | 72 |

| Resveratrol | <50 | 72 | ||

| HL-60 | Leukemia | 4'-acetyl resveratrol | 17 | Not Specified |

| Resveratrol | 24 | Not Specified | ||

| HeLa | Cervical Cancer | Resveratrol | 200-250 | 48 |

| MDA-MB-231 | Breast Cancer | Resveratrol | 200-250 | 48 |

| MCF-7 | Breast Cancer | Resveratrol | 400-500 | 48 |

| SiHa | Cervical Cancer | Resveratrol | 400-500 | 48 |

| A549 | Lung Cancer | Resveratrol | 400-500 | 48 |

Note: Data for resveratrol is included for comparison.

Experimental Protocol: MTS Assay for Cell Viability [6][7][8]

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound or resveratrol (e.g., 0-200 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add MTS solution (final concentration ~0.33 mg/ml) to each well.

-

Incubation: Incubate the plates for 1 to 4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Pharmacokinetic Profile: In Vivo Studies in Animal Models

A key rationale for the development of this compound was to improve upon the pharmacokinetics of resveratrol. Early in vivo studies in rats provided crucial insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Rats

Following oral administration, this compound is absorbed and then deacetylated to resveratrol. The pharmacokinetic parameters of resveratrol after administration of this compound are presented below.

| Dose of this compound (mg/kg) | Cmax of Resveratrol (ng/mL) | Tmax of Resveratrol (h) | AUC₀-t of Resveratrol (ng·h/mL) | t₁/₂ of Resveratrol (h) |

| 77.5 | 105.6 ± 23.4 | 0.5 ± 0.2 | 356.7 ± 56.8 | 3.4 ± 0.8 |

| 155 | 210.3 ± 45.1 | 0.6 ± 0.3 | 712.9 ± 102.3 | 3.6 ± 0.7 |

| 310 | 415.8 ± 89.7 | 0.7 ± 0.2 | 1435.6 ± 254.1 | 3.8 ± 0.9 |

Data represents the mean ± S.D. (n=6). These studies show that after administration of this compound, the half-life (t₁/₂) of resveratrol is prolonged and the area under the curve (AUC) is enhanced compared to the administration of an equimolar dose of resveratrol.[9][10]

Experimental Protocol: In Vivo Animal Study (Oral Gavage in Rats) [11][12]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at various doses.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after administration.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of resveratrol and its metabolites in plasma is determined using a validated HPLC-UV or LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis.

Mechanism of Action: Elucidating the Signaling Pathways

Early research into the mechanism of action of this compound revealed its ability to modulate key signaling pathways implicated in cancer progression, similar to its parent compound.

Inhibition of STAT3 and NF-κB Signaling Pathways

In pancreatic cancer cells, both this compound and resveratrol have been shown to inhibit the phosphorylation of STAT3 and NF-κB, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as Bim and Puma.[6][13][14] Furthermore, they were found to suppress the nuclear translocation of STAT3 and NF-κB and disrupt their interaction.[6][13]

Caption: Inhibition of STAT3 and NF-κB signaling by this compound.

Experimental Protocol: Western Blot for STAT3 and NF-κB [6][13][15][16]

-

Cell Lysis: Treat pancreatic cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total NF-κB p65, and phospho-NF-κB p65 (Ser536) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of the Wnt Signaling Pathway

In colon cancer cells, resveratrol has been shown to inhibit the Wnt signaling pathway.[17][18][19][20] While direct early studies on this compound and the Wnt pathway are less detailed, its conversion to resveratrol in vivo suggests a similar mechanism of action. The Wnt pathway is crucial in colon carcinogenesis, and its inhibition represents a key therapeutic strategy.

Caption: Putative inhibition of the Wnt signaling pathway by this compound.

Experimental Protocol: Wnt Signaling Luciferase Reporter Assay [4][19][21]

-

Cell Transfection: Co-transfect colon cancer cells (e.g., HCT-116, RKO) with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After transfection, treat the cells with this compound at various concentrations. Wnt3a-conditioned medium can be used to stimulate the pathway.

-

Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the Wnt signaling pathway.

Conclusion

The early discovery and development of this compound marked a significant step forward in overcoming the limitations of resveratrol. Its synthesis as a prodrug demonstrated a clear improvement in pharmacokinetic properties, leading to enhanced bioavailability of the active compound, resveratrol. Initial in vitro and in vivo studies have highlighted its potential as an anti-cancer agent, acting through the modulation of key signaling pathways such as STAT3, NF-κB, and potentially the Wnt pathway. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this compound and other resveratrol analogs as potential therapeutic agents. Further research is warranted to fully elucidate its clinical potential.

References

- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. practical-preparation-of-resveratrol-3-o-d-glucuronide - Ask this paper | Bohrium [bohrium.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. dovepress.com [dovepress.com]

- 5. Triacetyl Resveratrol - LKT Labs [lktlabs.com]

- 6. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resveratrol, a multitargeted agent, can enhance antitumor activity of gemcitabine in vitro and in orthotopic mouse model of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]

- 15. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resveratrol Inhibits the Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells Via Suppression of the PI-3K/Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Low concentrations of resveratrol inhibit Wnt signal throughput in colon-derived cells: Implications for colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low concentrations of resveratrol inhibit Wnt signal throughput in colon-derived cells: implications for colon cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

triacetylresveratrol's role in modulating STAT3 signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of triacetylresveratrol (TAR), an acetylated analog of resveratrol, in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a critical driver in the development and progression of numerous cancers, making it a prime therapeutic target.[1][2] TAR, with its potentially higher bioavailability compared to resveratrol, presents a promising avenue for intervention.[1][3]

Core Mechanism of Action

This compound has been demonstrated to exert its effects on the STAT3 signaling pathway through a multi-faceted approach, primarily investigated in pancreatic cancer cell lines.[1][3] The core mechanisms include the inhibition of STAT3 phosphorylation, prevention of its nuclear translocation, and disruption of its interaction with other key signaling molecules.

Inhibition of STAT3 Phosphorylation

TAR has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue in a concentration and time-dependent manner.[1] This inhibition is crucial as the phosphorylation of this residue is a prerequisite for STAT3 dimerization and subsequent nuclear translocation and DNA binding. While the direct upstream target of TAR in this process is yet to be fully elucidated, studies on the parent compound, resveratrol, suggest that this effect may be mediated through the inhibition of upstream kinases such as Janus kinases (JAKs).

Suppression of Nuclear Translocation

A key consequence of the reduced phosphorylation is the suppression of STAT3's translocation from the cytoplasm to the nucleus.[1][3] By preventing this critical step, TAR effectively blocks the ability of STAT3 to act as a transcription factor for its target genes, which are involved in cell proliferation, survival, and angiogenesis.

Interruption of STAT3-NFκB Interaction

Notably, TAR has been observed to interrupt the interaction between STAT3 and Nuclear Factor kappa B (NFκB) in pancreatic cancer cells.[1][3] Both STAT3 and NFκB are key transcriptional factors that link inflammation and tumorigenesis. Their interaction can synergistically promote the expression of genes that drive cancer progression. By disrupting this interaction, TAR may offer a broader inhibitory effect on oncogenic signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key events in the STAT3 signaling pathway, as observed in pancreatic cancer cell lines.

Table 1: Effect of this compound on STAT3 Phosphorylation

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on p-STAT3 (Tyr705) | Reference |

| PANC-1 | 5 | 24, 48, 72 | Time-dependent inhibition | [1] |

| PANC-1 | 50 | 24, 48, 72 | Strong, time-dependent inhibition | [1] |

| BxPC-3 | 5 | 24, 48, 72 | Time-dependent inhibition | [1] |

| BxPC-3 | 50 | 24, 48, 72 | Strong, time-dependent inhibition | [1] |

Table 2: Effect of this compound on STAT3 Nuclear Translocation and Protein Interactions

| Cell Line | Concentration (µM) | Incubation Time (h) | Observation | Reference |

| PANC-1 | 5 | 72 | Suppression of STAT3 nuclear translocation | [1] |

| PANC-1 | 50 | 72 | Strong suppression of STAT3 nuclear translocation | [1] |

| PANC-1 | 50 | 72 | Decreased binding of NFκB to STAT3 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and a general experimental workflow for its investigation.

Caption: STAT3 signaling pathway and points of modulation by this compound.

References

- 1. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro comparative studies of resveratrol and this compound on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Triacetylresveratrol: A Technical Guide to its Foundational Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetylresveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the foundational research concerning the anti-inflammatory properties of this compound. By acetylating the hydroxyl groups of resveratrol, its lipophilicity is increased, which is hypothesized to enhance bioavailability and cellular uptake, potentially leading to more potent biological activity. This document consolidates current understanding of its mechanisms of action, drawing parallels from the extensive research on its parent compound, resveratrol, and presents key experimental protocols and quantitative data to facilitate further investigation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Resveratrol, a stilbenoid found in various plants, has been extensively studied for its diverse pharmacological activities, including its potent anti-inflammatory effects.[1][2] However, the clinical utility of resveratrol is often limited by its low bioavailability due to rapid metabolism.[3] this compound (TRES), a prodrug of resveratrol, is designed to overcome this limitation. The acetylation of resveratrol's hydroxyl groups is expected to protect the molecule from rapid metabolic degradation, thereby increasing its systemic exposure and therapeutic potential. This guide focuses on the core anti-inflammatory properties of this compound, detailing its molecular targets and the experimental frameworks used to elucidate these activities.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Much of the mechanistic understanding is extrapolated from studies on resveratrol, with emerging research beginning to delineate the specific actions of its acetylated form.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Studies on resveratrol have demonstrated its ability to inhibit NF-κB activation in a dose-dependent manner.[5] This is achieved by preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[4] Comparative studies have shown that both resveratrol and this compound can inhibit the phosphorylation of NF-κB in pancreatic cancer cells, suggesting a shared mechanism of action.[3]

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[6] The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Resveratrol has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This inhibitory effect on MAPK activation contributes to the downregulation of pro-inflammatory mediator production. While direct studies on this compound's effect on MAPK are emerging, its structural similarity to resveratrol suggests a comparable modulatory role.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[8] Resveratrol has been reported to directly bind to and inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory PGs.[9] Furthermore, resveratrol can suppress the expression of the COX-2 gene, an effect linked to its inhibition of the NF-κB pathway.[10] Given that this compound is a prodrug of resveratrol, it is anticipated to exert its anti-inflammatory effects in part through the inhibition of COX-2 following its deacetylation to resveratrol in vivo.

Attenuation of NLRP3 Inflammasome Activation

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Aberrant NLRP3 inflammasome activation is associated with a variety of inflammatory diseases. Research has shown that resveratrol can inhibit NLRP3 inflammasome activation by preserving mitochondrial integrity and augmenting autophagy.[11][12] This mechanism is crucial for its protective effects in several inflammatory conditions. The potential of this compound to modulate this pathway presents an exciting area for future research.

Quantitative Data Summary

The following tables summarize quantitative data from studies on resveratrol and its analogues, providing insights into their anti-inflammatory potency. It is important to note that direct quantitative data for this compound is still emerging, and much of the available information is from studies on resveratrol.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| Resveratrol | LPS-induced NO production | RAW 264.7 macrophages | 1, 5, 10 µM | Significant attenuation | [7] |

| Resveratrol | LPS-induced PGE2 production | RAW 264.7 macrophages | 1, 5, 10 µM | Significant attenuation | [7] |

| Resveratrol | LPS-induced TNF-α release | RAW 264.7 macrophages | 0.5 µM | Significant inhibition | [13] |

| Resveratrol | LPS-induced IL-6 release | RAW 264.7 macrophages | 25, 50, 100 µM | Dose-dependent reduction | [14] |

| Resveratrol | COX-2 Inhibition (in vitro) | Ovine COX-2 | IC50: ~25 µM | Inhibition of PGE2 synthesis | [8] |

| Oxyresveratrol Tetraacetate | LPS-induced NO production | RAW 264.7 macrophages | 10, 20 µg/mL | Significant reduction | [15] |

Table 2: In Vivo Anti-inflammatory Activity

| Compound | Model | Species | Dose | Effect | Reference |

| Resveratrol | Carrageenan-induced paw edema | Rat | 2 mg/kg | Reversal of hyperalgesia | [16] |

| Resveratrol | Carrageenan-induced paw edema | Rat | 10, 20, 40 mg/kg | Dose-dependent reduction in paw volume | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

-